molecular formula C8H12N2O B2546941 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol CAS No. 1131912-86-1

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No. B2546941
CAS RN: 1131912-86-1
M. Wt: 152.197
InChI Key: DRVZRONPOKHGMI-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol, also known as THPPM, is a chemical compound that has been studied for its potential applications in scientific research. THPPM is a derivative of pyrazolo[1,5-a]pyridine, which is a class of compounds that have shown a range of biological activities. In

Scientific Research Applications

Synthesis and Structural Studies

Research has delved into the synthesis and structural characterization of various complexes and compounds that incorporate pyrazole and pyridine derivatives, which are closely related to the core structure of "(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol". Studies have shown the synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes (Gloria Sairem et al., 2012), as well as the creation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Guang-zhou Zhu et al., 2014). These studies contribute to understanding the coordination chemistry of pyrazole and pyridine derivatives and their potential applications in catalysis and materials science.

Reaction Mechanisms and Catalysis

Investigations into the reaction mechanisms and catalytic applications of related structures have been reported, including the study on efficient conversion of tetrahydropyridines to pyridines through regioselective α, α-dichlorination and dehydrochlorination (N. Kimpe et al., 1996). Another study discusses the rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting a novel approach to modify the pyridine core (Alexandru Grozavu et al., 2020). These findings open new avenues for the development of synthetic methodologies and the functionalization of aromatic compounds.

Photoluminescence and Material Science

Research on the photoluminescent properties of ligands and their complexes has also been explored, as in the study of luminescent Zn and Cd coordination polymers (Chao Jiang et al., 2004). These studies are crucial for the development of new materials with potential applications in sensing, optoelectronics, and photonics.

Chemical Sensing

The development of chemical sensors using related compounds has been reported, such as the reversible fiber-optic fluorosensing of lower alcohols (G. Orellana et al., 1995). This research highlights the potential of pyridine and pyrazole derivatives in the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVZRONPOKHGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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